(R)-(-)-2-Hexanol: A Comprehensive Physicochemical Profile for the Research Professional
(R)-(-)-2-Hexanol: A Comprehensive Physicochemical Profile for the Research Professional
An in-depth technical guide for researchers, scientists, and drug development professionals on the essential physicochemical properties of (R)-(-)-2-Hexanol, a key chiral building block in organic synthesis. This document provides a detailed overview of its chemical and physical characteristics, standardized experimental protocols for their determination, and logical workflows for its analysis.
Core Physicochemical Properties
(R)-(-)-2-Hexanol, a secondary alcohol with a single stereocenter, is a colorless liquid at room temperature.[1][2][3][4] Its chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[5] A comprehensive summary of its key physicochemical properties is presented below.
General & Structural Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [6][7][8] |
| Molecular Weight | 102.17 g/mol | [6][7] |
| IUPAC Name | (2R)-hexan-2-ol | [6] |
| CAS Number | 26549-24-6 | [1][8] |
| SMILES | CCCC--INVALID-LINK--O | [6] |
| InChIKey | QNVRIHYSUZMSGM-ZCFIWIBFSA-N | [6] |
Physical & Chemical Properties
| Property | Value | Conditions | Source |
| Appearance | Colorless clear liquid | Ambient | [1][9] |
| Odor | Earthy, mushroom, dusty, oily | - | [1][9] |
| Boiling Point | 137.0 to 138.0 °C | 760.00 mm Hg | [1] |
| Melting Point | -23 °C (for racemic 2-hexanol) | - | [10] |
| Density | 0.818 g/mL | 25.00 °C | [1] |
| Flash Point | 51.00 °C (124.00 °F) | TCC | [1] |
| Specific Rotation [α]D | +12° | 25 °C | [11] |
| Vapor Pressure | 2.634 mmHg | 25.00 °C (est.) | [1] |
| logP (o/w) | 1.754 (est.) | - | [1] |
Solubility Profile
(R)-(-)-2-Hexanol exhibits limited solubility in water due to its six-carbon aliphatic chain, but is soluble in many organic solvents.[12][13]
| Solvent | Solubility | Temperature | Source |
| Water | 11,710 mg/L (est.) | 25 °C | [1] |
| Alcohol | Soluble | - | [1] |
| Ethanol | 1315.9 g/L | 25 °C | [14] |
| Methanol | 1319.98 g/L | 25 °C | [14] |
| Acetone | 542.0 g/L | 25 °C | [14] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and structural properties of (R)-(-)-2-Hexanol are outlined below. These protocols are synthesized from standard laboratory practices for the characterization of chiral organic compounds.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Sample Preparation: Dissolve approximately 10-20 mg of (R)-(-)-2-Hexanol in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[15]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a standard one-pulse sequence with a relaxation delay of 1-5 seconds to ensure full relaxation of all protons.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.[2]
2. Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Sample Preparation: Place a drop of neat (R)-(-)-2-Hexanol between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, such as the broad O-H stretch of the alcohol group (around 3330 cm⁻¹), the C-H stretches of the sp³ hybridized carbons (around 2950-2870 cm⁻¹), and the C-O stretch (around 1040 cm⁻¹).[15]
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.[15]
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.[15]
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Physicochemical Measurements
1. Polarimetry for Specific Rotation
-
Objective: To measure the optical activity and confirm the enantiomeric identity.
-
Instrumentation: Use a calibrated polarimeter.
-
Sample Preparation: Accurately weigh a known amount of (R)-(-)-2-Hexanol and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) to achieve a known concentration (c, in g/mL).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α]λT = α / (l × c).[16]
2. Boiling Point Determination
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Methodology: Use a standard distillation apparatus. Place a small volume of (R)-(-)-2-Hexanol in a distillation flask with a few boiling chips. Slowly heat the flask and record the temperature at which a steady stream of distillate is collected. Correct the observed boiling point to the standard pressure of 760 mmHg if necessary.
3. Density Measurement
-
Objective: To determine the mass per unit volume.
-
Methodology: Use a calibrated pycnometer. Weigh the empty pycnometer, then fill it with (R)-(-)-2-Hexanol and weigh it again. The difference in mass divided by the known volume of the pycnometer gives the density. Ensure the measurement is performed at a constant, recorded temperature.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the characterization and quality control of (R)-(-)-2-Hexanol.
References
- 1. (R)-(-)-2-hexanol, 26549-24-6 [thegoodscentscompany.com]
- 2. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 4. Page loading... [guidechem.com]
- 5. Chiral Alcohols [sigmaaldrich.cn]
- 6. 2-Hexanol, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hexanol, (R)- (CAS 26549-24-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Hexanol, (R)- [webbook.nist.gov]
- 9. (R)-(-)-2-hexanol [flavscents.com]
- 10. 2-Hexanol - Wikipedia [en.wikipedia.org]
- 11. Solved Optically pure (R)-2-hexanol has specific rotation of | Chegg.com [chegg.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scent.vn [scent.vn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
